N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide
CAS No.: 1798462-15-3
Cat. No.: VC4514547
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798462-15-3 |
|---|---|
| Molecular Formula | C17H18F3N3O2 |
| Molecular Weight | 353.345 |
| IUPAC Name | N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C17H18F3N3O2/c18-17(19,20)14-3-1-13(2-4-14)16(24)22-15-9-21-23(11-15)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24) |
| Standard InChI Key | BGFIMWKHPVBHOI-UHFFFAOYSA-N |
| SMILES | C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a pyrazole ring, a tetrahydropyran moiety, and a trifluoromethyl-substituted benzamide group. This compound belongs to the class of heterocyclic derivatives, which are widely studied for their potential biological and pharmaceutical applications.
Synthesis Pathways
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide typically involves:
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Preparation of Pyrazole Derivatives: Pyrazoles are synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
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Incorporation of Tetrahydropyran Moiety: Functionalization with tetrahydropyran is achieved via nucleophilic substitution or reductive amination.
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Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoroacetic acid derivatives.
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Amide Bond Formation: The final step involves coupling the pyrazole-tetrahydropyran intermediate with a benzoyl chloride derivative under mild conditions.
Biological Significance
Compounds containing pyrazole and trifluoromethyl groups have shown promising biological activities:
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Anti-inflammatory Potential: Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation .
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Anticancer Properties: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma .
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Enhanced Drug-Like Properties: The trifluoromethyl group improves bioavailability and metabolic stability.
Analytical Characterization
The compound's structure can be confirmed using advanced analytical techniques:
Applications and Future Research Directions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide holds potential in fields such as:
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Pharmaceutical Development:
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As an anti-inflammatory agent targeting COX/LOX pathways.
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As a lead compound for anticancer drug discovery.
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Material Science:
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The trifluoromethyl group may contribute to applications in fluorinated material synthesis.
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Future Research:
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Optimization of its pharmacokinetic properties through structural modifications.
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In-depth studies on its mechanism of action at the molecular level.
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